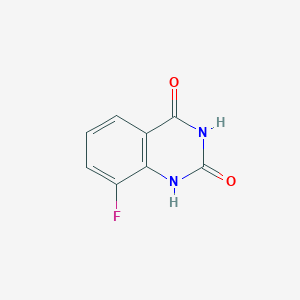

8-Fluoroquinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGXKHUKBVXXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435248 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-96-5 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of 8-Fluoroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of 8-Fluoroquinazoline-2,4(1H,3H)-dione. This fluorinated quinazolinedione derivative is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential mechanisms of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and bacterial DNA gyrase/topoisomerase IV. The information is presented to support further research and drug development efforts centered on this promising heterocyclic compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. However, based on data for structurally related compounds, the following properties can be anticipated. It is recommended that these properties be experimentally verified.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅FN₂O₂ | - |

| Molecular Weight | 180.14 g/mol | - |

| Appearance | Expected to be a white to off-white solid. | Analogy |

| Melting Point | >300 °C (for the parent compound)[1] | Literature |

| Aqueous Solubility | Insoluble in water (for the parent compound)[1] | Literature |

| Organic Solvent Solubility | Soluble in alcohol (for the parent compound)[1] | Literature |

| Purity | ≥97% | [2] |

| Calculated logP | 1.2571 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3] | ChemScene |

| Topological Polar Surface Area (TPSA) | 65.72 Ų (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3] | ChemScene |

| Hydrogen Bond Donors | 2 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3] | ChemScene |

| Hydrogen Bond Acceptors | 2 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3] | ChemScene |

Synthesis of this compound

A common and effective method for the synthesis of quinazoline-2,4(1H,3H)-diones is the cyclocondensation of a 2-aminobenzoic acid derivative with a one-carbon source, such as urea or a phosgene equivalent.[4] The following is a proposed experimental protocol for the synthesis of this compound starting from 2-amino-3-fluorobenzoic acid and urea. This protocol is adapted from a similar synthesis of 8-Chloroquinazolin-4-ol.[5]

Proposed Experimental Protocol

Reaction Scheme:

References

Unveiling the Structural Nuances of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of novel compounds is paramount. This technical guide delves into the structural analysis of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. While a dedicated crystal structure for this specific derivative is not publicly available, this guide provides a detailed analysis based on the crystallographic data of the parent molecule, quinazoline-2,4(1H,3H)-dione, and its analogs. This information, combined with synthetic protocols and spectroscopic analysis, offers a robust framework for understanding its structural and functional characteristics.

Crystallographic Analysis: Insights from the Parent Scaffold

The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, reveals a nearly planar molecule. In the solid state, these molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds involving the amine and carbonyl groups. These dimers are further interconnected by weaker N—H⋯O hydrogen bonds, creating a two-dimensional network. Additionally, weak intermolecular face-to-face π–π stacking interactions are observed between adjacent benzene and pyrimidine rings.

Table 1: Crystallographic Data for Quinazoline-2,4(1H,3H)-dione [1][2]

| Parameter | Value |

| Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (ų) | 720.2 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 (1) |

Synthesis and Experimental Protocols

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through various established methods. A common approach involves the cyclization of a substituted anthranilic acid derivative.

General Synthesis of Quinazoline-2,4(1H,3H)-diones

A widely employed synthetic route starts from the corresponding 2-aminobenzamide. The following diagram illustrates a general workflow for the synthesis.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile [2]

-

To a 100-ml, 3-necked flask equipped with a condenser, add 2-aminobenzonitrile (5.91 g, 50 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.50 ml, 10 mmol) under an argon atmosphere.

-

The reaction mixture is stirred at a specified temperature for a set duration.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the pure quinazoline-2,4(1H,3H)-dione.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of synthesized compounds.

Table 2: Representative Spectroscopic Data for Quinazoline-2,4(1H,3H)-dione Derivatives [3][4]

| Technique | Derivative | Key Signals |

| ¹H NMR (DMSO-d₆) | Quinazoline-2,4(1H,3H)-dione | δ 11.24 (brs, 2H, NH), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H) |

| ¹³C NMR (DMSO-d₆) | Quinazoline-2,4(1H,3H)-dione | δ 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 |

| ¹H NMR (DMSO-d₆) | 6-Fluoroquinazoline-2,4(1H,3H)-dione | δ 11.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H) |

| ¹³C NMR (DMSO-d₆) | 6-Fluoroquinazoline-2,4(1H,3H)-dione | δ 162.1, 157.3 (d, JF,C = 238 Hz), 150.0, 137.5, 122.9 (d, JF,C = 25 Hz), 117.6, 115.4, 112.0 (d, JF,C = 24 Hz) |

Biological Activity and Potential Signaling Pathways

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for a range of biological activities, including as antibacterial and antiviral agents.[3][5][6][7] Some derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV.[3]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a quinazoline-2,4(1H,3H)-dione derivative acting as an antibacterial agent.

This guide provides a foundational understanding of the structural and functional aspects of this compound, leveraging data from its parent compound and related derivatives. The provided experimental frameworks and analytical data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinazoline scaffold.

References

- 1. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies of quinazoline-2,4(1H,3H)-dione derivatives, with a specific focus on the 8-fluoro substituted analogue. While direct theoretical and experimental data for 8-Fluoroquinazoline-2,4(1H,3H)-dione is limited in the current literature, this document outlines the established methodologies for its synthesis, characterization, and computational analysis based on studies of closely related compounds. This guide serves as a foundational resource for researchers aiming to investigate the physicochemical properties and potential therapeutic applications of this specific halogenated quinazolinedione.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. This core scaffold is present in numerous biologically active molecules exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the C-8 position of the quinazoline ring is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and a favorable pharmacokinetic profile.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the structural and electronic properties of such novel compounds. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, providing insights that are complementary to experimental data. This guide details the common theoretical and experimental approaches used to characterize quinazolinedione derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 2-amino-3-fluorobenzoic acid. This key precursor is synthesized from 2-fluoroaniline. The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 2-amino-3-fluorobenzoic acid

The synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin is a common method.[1]

-

Reaction Setup: A solution of 7-fluoroisatin (15.0 g, 0.09 mol) is prepared in 200 mL of 1 M aqueous sodium hydroxide solution in a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer.

-

Oxidative Cleavage: 22 mL of 30% hydrogen peroxide solution (0.20 mol) is added dropwise over 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C. The reaction mixture is stirred for 1.5 hours.

-

Neutralization and Purification: The resulting clear, pale orange solution is neutralized to a pH of approximately 7.5 with 3 M hydrochloric acid. The solution is then treated with activated charcoal, stirred, and filtered.

-

Precipitation: The clear filtrate is further acidified to pH 4-5, leading to cloudiness, and finally to pH 1 to precipitate the 2-amino-3-fluorobenzoic acid.

-

Isolation: The beige precipitate is stirred for one hour, collected by filtration, and dried over P₄O₁₀. The expected yield of pure 3-fluoroanthranilic acid is between 11.64 g and 13.3 g (84-96%).[1]

Experimental Protocol: Cyclization to this compound

The cyclization of 2-amino-3-fluorobenzoic acid to form the quinazolinedione ring can be achieved by reacting with a source of carbonyl, such as urea or phosgene derivatives. A general procedure is as follows:

-

A mixture of 2-amino-3-fluorobenzoic acid and urea (in a 1:2 molar ratio) is heated at 180-190°C for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solid product is washed with a suitable solvent (e.g., water, ethanol) to remove excess urea and impurities.

-

The crude product is then purified by recrystallization to afford this compound.

Theoretical Studies

Computational chemistry provides a powerful toolkit for investigating the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for these studies.

Computational Methodology

-

Software: Gaussian 09 or similar quantum chemistry software package.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) is a commonly used basis set for such molecules, providing a good balance between accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the vibrational spectra (IR and Raman).

-

Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and charge delocalization.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule.

-

Predicted Molecular Properties (Based on Analogous Compounds)

The following tables summarize the expected ranges for various molecular properties of this compound, based on computational studies of similar quinazolinedione derivatives.

Table 1: Predicted Geometrical Parameters (Note: These are representative values and would need to be calculated specifically for the 8-fluoro derivative.)

| Parameter | Bond | Predicted Length (Å) | Parameter | Angle | Predicted Angle (°) |

| Bond Lengths | C=O | 1.22 - 1.25 | Bond Angles | N-C=O | 118 - 122 |

| C-N | 1.35 - 1.40 | C-N-C | 120 - 125 | ||

| C-F | 1.34 - 1.37 | C-C-F | 118 - 121 |

Table 2: Predicted Electronic Properties (Note: These are representative values and would need to be calculated specifically for the 8-fluoro derivative.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap | 4.0 to 4.5 |

| Ionization Potential | 6.0 to 6.5 |

| Electron Affinity | 1.5 to 2.0 |

Table 3: Predicted Vibrational Frequencies (Note: These are representative values and would need to be calculated specifically for the 8-fluoro derivative.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1650 - 1750 |

| C-N Stretch | 1200 - 1350 |

| C-F Stretch | 1000 - 1100 |

Spectroscopic Characterization

Experimental characterization is crucial to validate the theoretical findings. The following spectroscopic techniques are standard for characterizing novel organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure in the solid state.

Potential Applications and Future Directions

The introduction of a fluorine atom at the 8-position of the quinazoline-2,4(1H,3H)-dione scaffold is a promising strategy for the development of new therapeutic agents. The theoretical and experimental data gathered for this compound will be instrumental in:

-

Drug Design and Discovery: The computational models can guide the design of more potent and selective inhibitors for various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Understanding the impact of the 8-fluoro substituent on biological activity will contribute to the broader understanding of SAR for this class of compounds.

-

Materials Science: The unique electronic properties of fluorinated heterocycles may also be of interest in the development of novel organic materials.

Future research should focus on the actual synthesis and comprehensive experimental and theoretical characterization of this compound to validate the predictions outlined in this guide and to fully explore its potential.

References

Computational Modeling of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have spurred extensive research into their structure-activity relationships. Computational modeling, in conjunction with experimental spectroscopic techniques, provides a powerful approach to elucidate the electronic, structural, and reactive properties of these molecules, thereby guiding the design of novel therapeutic agents.

This technical guide provides an in-depth overview of the computational modeling of a representative halogenated quinazolinedione, serving as a blueprint for the investigation of 8-Fluoroquinazoline-2,4(1H,3H)-dione. The guide covers theoretical calculations based on Density Functional Theory (DFT) and correlates these findings with experimental spectroscopic data.

Experimental and Computational Methodologies

Synthesis of Halogenated Quinazolinedione Analogs

The synthesis of the representative compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, involves the addition of allyl bromide to a solution of 6-chloroquinoxaline-2,3(1H,4H)-dione, potassium carbonate, and tetra-n-butylammonium bromide in DMF. The reaction mixture is stirred at room temperature for 6 hours, after which the solvent is removed under reduced pressure. The resulting product is then recrystallized from ethanol to yield colorless crystals.[1]

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy The vibrational modes of the synthesized compound are characterized using FT-IR and FT-Raman spectroscopy.

-

FT-IR Spectroscopy: The infrared spectrum is typically recorded using a JASCO FTIR-4160 spectrometer in the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is measured in the range of 4000-100 cm⁻¹ using a BRUKER RFS 27: stand-alone FT-Raman spectrometer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the molecule.

-

NMR Spectroscopy: Spectra are obtained using a JNM-ECZ4005 FT-NMR spectrometer at 500 MHz in DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ ppm.[2]

UV-Vis Spectroscopy The electronic transitions of the molecule are analyzed using UV-Vis spectroscopy.

-

UV-Vis Spectroscopy: The absorption spectrum is recorded in the range of 200 nm to 400 nm at 298 K using a UV 2300 II spectrophotometer.[1]

Computational Details

Quantum chemical calculations are performed using Density Functional Theory (DFT) with the Gaussian suite of programs.

-

Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(2d,2p) level of theory.[1] A scaling factor is often applied to the computed wavenumbers to better correlate with experimental data.[1]

-

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(2d,2p) level.[1]

-

Electronic Properties: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(2d,2p) level.[1]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the charge transfer properties and chemical reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electrophilic and nucleophilic sites of the molecule.

Data Presentation

Table 1: Selected Vibrational Frequencies (cm⁻¹) for a Representative Halogenated Quinazolinedione Analog

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| N-H Stretching | 3400-3200 | Not observed | 3450 |

| C-H Stretching (Aromatic) | 3100-3000 | 3100-3000 | 3080 |

| C=O Stretching | 1720, 1660 | 1715, 1655 | 1710, 1650 |

| C=C Stretching (Aromatic) | 1600-1450 | 1600-1450 | 1590, 1480 |

| C-N Stretching | 1350-1250 | 1350-1250 | 1320 |

| C-Cl Stretching | 800-600 | 800-600 | 750 |

Note: Data is representative and based on analogous compounds.

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Halogenated Quinazolinedione Analog

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| C2 | - | - | 150.5 | 151.2 |

| C4 | - | - | 162.8 | 163.5 |

| C5-H | 7.85 | 7.92 | 128.0 | 128.8 |

| C6 | - | - | 130.2 | 130.9 |

| C7-H | 7.45 | 7.51 | 125.5 | 126.1 |

| C8-H | 7.90 | 7.98 | 116.0 | 116.7 |

| N1-H | 11.5 | 11.2 | - | - |

| N3-H | 11.2 | 10.9 | - | - |

Note: Data is representative and based on analogous compounds.

Table 3: Calculated Electronic Properties of a Representative Halogenated Quinazolinedione Analog

| Parameter | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Energy Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Note: Data is representative and based on analogous compounds.

Visualizations

Experimental and Computational Workflow

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of 8-Fluoroquinazoline-2,4(1H,3H)-dione. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents data for structurally related fluoro-substituted quinazoline-2,4(1H,3H)-dione analogs to serve as a valuable reference for researchers in the field. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a visual representation of a typical synthetic and analytical workflow.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom into the quinazoline ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 8-fluoro isomer, in particular, is an important target for synthesis and biological evaluation. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Spectroscopic Data

Table 1: 1H and 13C NMR Spectroscopic Data for Fluoro-substituted Quinazoline-2,4(1H,3H)-dione Analogs

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 6-Fluoroquinazoline-2,4(1H,3H)-dione | DMSO-d6 | 11.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H) | 162.1, 157.3 (d, JF,C = 238 Hz), 150.0, 137.5, 122.9 (d, JF,C = 25 Hz), 117.6, 115.4, 112.0 (d, JF,C = 24 Hz) |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | DMSO-d6 | 11.34 (brs, 1H), 11.24 (brs, 1H), 7.97–7.89 (m, 1H), 7.04–6.96 (m, 1H), 6.91–6.83 (m, 1H) | 165.8 (d, JF,C = 249 Hz), 162.0, 150.3, 142.9 (d, JF,C = 13 Hz), 130.2 (d, JF,C = 11 Hz), 111.3, 110.3 (d, JF,C = 23 Hz), 101.5 (d, JF,C = 26 Hz) |

Table 2: IR and MS Spectroscopic Data for Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | IR (cm-1) | Mass Spectrometry (MS) |

| Quinazoline-2,4(1H,3H)-dione | 3180 (N-H), 1709 (C=O), 1660 (C=O), 1609 (C=C) | ESI-HRMS m/z calcd for C8H7N2O2 [M+H]+ 163.0502, found: 163.0499 |

| 6-Fluoroquinazoline-2,4(1H,3H)-dione | Not specified | ESI-HRMS m/z calcd for C8H6FN2O2 [M+H]+ 181.0408, found: 181.0404 |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | Not specified | ESI-HRMS m/z calcd for C8H6FN2O2 [M+H]+ 181.0408, found: 181.0406 |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans is typically required due to the lower natural abundance of 13C.

-

-

19F NMR Acquisition:

-

Acquire a one-dimensional fluorine NMR spectrum. Proton decoupling may be applied to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for 1H and 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to specific vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]+ or [M-H]-). Use this information to calculate the elemental composition of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a quinazoline-2,4(1H,3H)-dione derivative.

Caption: Synthetic and Spectroscopic Analysis Workflow.

An In-depth Technical Guide on the Mechanism of Action of Quinazoline-2,4(1H,3H)-dione Derivatives

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundation for compounds with a wide array of pharmacological activities.[1][2] These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[3] This document outlines the core mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.

Anticancer Activity

The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are multifaceted, primarily involving the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Modulation of STAT3 and FOXO3a Signaling

One of the prominent mechanisms involves the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Forkhead Box O3 (FOXO3a) signaling pathways, particularly in hepatocellular carcinoma (HCC).[4][5] The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been shown to induce cytotoxic effects in HepG2 cancer cells.[4][5]

The proposed mechanism involves the significant upregulation of FOXO3a gene expression, while STAT3 expression remains at a basal level.[4][5] This differential regulation triggers both apoptotic and necroptotic cell death. The process is characterized by the upregulation of pro-apoptotic and necroptotic markers and the downregulation of anti-apoptotic markers.[4][5]

Dual Inhibition of VEGFR-2 and c-Met Tyrosine Kinases

Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases (TKs).[6][7] Both VEGFR-2 and c-Met are crucial receptors that, upon activation by their respective ligands (VEGF and HGF), trigger downstream signaling cascades that promote angiogenesis, tumor growth, and metastasis.[8] By simultaneously inhibiting these two pathways, these derivatives present a robust strategy to combat cancer progression and potential drug resistance.[6][7]

PARP-1/2 Inhibition

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes critical for DNA repair.[9][10] In cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death. Some of these derivatives exhibit high potency, with IC50 values in the nanomolar range, and can potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[9][11]

Antibacterial Activity

Certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as analogues of fluoroquinolones to act as antibacterial agents.[3][12] The proposed mechanism of action is the inhibition of bacterial DNA gyrase and DNA topoisomerase IV.[3][12] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to a disruption of these vital processes, ultimately resulting in bacterial cell death.

Anti-inflammatory Activity

Guanidine derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been reported as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1).[13][14] NHE-1 is a membrane protein that regulates intracellular pH. Its inhibition has been linked to cytoprotective and anti-inflammatory effects. By targeting NHE-1, these compounds can suppress cytokine-mediated inflammatory responses.[13][14]

Quantitative Bioactivity Data

The following table summarizes the reported in vitro bioactivity for various quinazoline-2,4(1H,3H)-dione derivatives.

| Compound/Derivative Class | Target/Assay | Cell Line / Enzyme | IC50 Value | Reference |

| Quinazoline-2,4(1H,3H)-dione (Qd) | Cytotoxicity | HepG2 | 26.07 µM | [4][5] |

| Quinazoline-2,4(1H,3H)-dione (Qd) | Cytotoxicity | WRL-68 | 326.5 µM | [4][5] |

| 3-Substituted Derivatives (e.g., 2c, 4b, 4e) | Dual c-Met/VEGFR-2 TK Inhibition | c-Met / VEGFR-2 | 0.052 - 0.084 µM | [6][7] |

| 3-Phenyl derivative (3e) | Dual c-Met/VEGFR-2 TK Inhibition | c-Met | 48 nM | [8] |

| 3-Phenyl derivative (3e) | Dual c-Met/VEGFR-2 TK Inhibition | VEGFR-2 | 83 nM | [8] |

| Derivative 11a | PARP Inhibition | PARP-1 | 467 nM | [10] |

| Derivative 11a | PARP Inhibition | PARP-2 | 11.5 nM | [10] |

| Derivative 24 | PARP Inhibition | PARP-1 | 0.51 nM | [11] |

| Derivative 24 | PARP Inhibition | PARP-2 | 23.11 nM | [11] |

| Derivative 7 | Cytotoxicity | HUH-7 | 2.5 µM | [15] |

| Derivative 7 | Cytotoxicity | MCF-7 | 6.8 µM | [15] |

| Derivative 7 | Cytotoxicity | HCT-116 | 4.9 µM | [15] |

Experimental Protocols

General Synthesis Workflow

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives often follows a multi-step process, which can be generalized as shown below. Specific reagents and conditions vary depending on the desired substitutions. For instance, N1, N3-bis-substituted derivatives can be synthesized by reacting the quinazoline-2,4(1H,3H)-dione core with appropriate reagents in a solvent like DMF with a base such as K2CO3.[13]

In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) and normal cell lines (e.g., WRL-68) are cultured under standard conditions.

-

Cytotoxicity Assessment: Cells are treated with varying concentrations of the test compounds. Cell viability is typically measured using assays like MTT or by direct cell counting. IC50 values are calculated from dose-response curves.[4][5]

-

Apoptosis and Cell Death Analysis: Morphological changes associated with apoptosis are observed using nuclear stains like DAPI. Live/Dead assays are employed to quantify the percentage of apoptotic and necrotic cells following treatment.[4][5]

Enzyme Inhibition Assays

-

Kinase Inhibition: The inhibitory activity against specific tyrosine kinases like VEGFR-2 and c-Met is determined using in vitro enzyme assays. These assays typically measure the phosphorylation of a substrate in the presence of the enzyme, ATP, and the inhibitor. The reduction in phosphorylation is quantified to determine the IC50 value of the compound.[6][7][8]

-

PARP Inhibition: The activity of PARP-1 and PARP-2 inhibitors is assessed using commercially available assay kits that measure the incorporation of ADP-ribose onto a histone substrate.[9][10]

Gene and Protein Expression Analysis

-

qRT-PCR: To quantify changes in gene expression (e.g., FOXO3a, STAT3), cells are treated with the compound, RNA is extracted, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR.[4][5]

-

Western Blotting: To assess changes at the protein level, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Bax, Bcl2, Caspase-3).[4][5]

Antimicrobial Activity Screening

-

Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity. A standardized inoculum of a bacterial strain is swabbed onto an agar plate. Wells are made in the agar and filled with the test compound solution. The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. geneonline.com [geneonline.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Potential Biological Targets of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological targets of 8-Fluoroquinazoline-2,4(1H,3H)-dione. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential activities based on studies of structurally related quinazoline-2,4(1H,3H)-dione derivatives. The quinazoline-2,4(1H,3H)-dione scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Executive Summary

The core scaffold of quinazoline-2,4(1H,3H)-dione has been identified as a versatile platform for developing inhibitors of various enzymes, including those involved in cancer and infectious diseases. Key potential targets for derivatives of this scaffold, and by extension likely for this compound, include Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, and Tankyrases (TNKS1/2). Additionally, this scaffold has shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, as well as several protein kinases such as c-Met, VEGFR-2, and Aurora A. Some derivatives have also demonstrated anti-HCV activity. The introduction of a fluorine atom at the 8-position is anticipated to modulate the potency, selectivity, and pharmacokinetic properties of the parent compound.

Potential Biological Targets and Quantitative Data

The following table summarizes the biological targets identified for various quinazoline-2,4(1H,3H)-dione derivatives. It is important to note that these are not direct data for this compound but represent the activities of closely related compounds.

| Target Enzyme/Process | Derivative Information | IC50/EC50 | Reference Compound |

| PARP-1 | A potent and selective PARP-2 inhibitor with a quinazoline-2,4(1H,3H)-dione core. | 467 nM | Compound 11a |

| PARP-2 | A potent and selective PARP-2 inhibitor with a quinazoline-2,4(1H,3H)-dione core. | 11.5 nM | Compound 11a |

| DNA Topoisomerase IV | A potent inhibitor of DNA topoisomerase IV. | 0.35 µM | Compound 5d |

| DNA Gyrase | A potent inhibitor of DNA gyrase. | 0.55 µM | Compound 5d |

| Aurora A Kinase | A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative. | 168.78 µM (MCF-7 cell line) | Compound 6e[1] |

| c-Met Kinase | 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. | Varies by derivative | - |

| VEGFR-2 Kinase | 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. | Varies by derivative | - |

| Anti-HCV Activity | 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. | <10 µM - 2.0 µM | Compounds 21h, 21k, 21t[2][3] |

| MTH1 (MutT Homologue 1) | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives. | - (In silico study) | - |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the PARP family and are key positive regulators of the Wnt/β-catenin signaling pathway. Inhibition of tankyrase leads to the stabilization of Axin, a central component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling. This pathway is frequently dysregulated in cancer.

DNA Damage Repair and PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP in cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.

Experimental Protocols

Detailed methodologies for assessing the activity of this compound against its potential targets are provided below.

PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and is designed to measure the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

This compound (dissolved in DMSO)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Stop solution

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: To the histone-coated wells, add assay buffer, the test compound dilutions, and biotinylated NAD+.

-

Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well. Include a no-enzyme control and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.

-

Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Tankyrase Inhibition Assay (Cell-Based Reporter Assay)

This protocol utilizes a luciferase reporter gene under the control of a TCF/LEF response element to measure Wnt/β-catenin signaling activity in cells.

Materials:

-

HEK293T cells stably expressing a TCF/LEF luciferase reporter (or co-transfection of reporter plasmid)

-

DMEM with 10% FBS and antibiotics

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.

-

Wnt Stimulation: Stimulate the cells with Wnt3a conditioned medium for 24 hours. Include an unstimulated control and a vehicle control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) if necessary. Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Recombinant E. coli DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

-

This compound (dissolved in DMSO)

-

Loading Dye (with a DNA stain like SYBR Green)

-

Agarose gel (1%) in TBE buffer

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and serial dilutions of the test compound.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a no-enzyme control and a vehicle control.

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization and Analysis: Visualize the DNA bands under UV light and quantify the band intensities. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Aurora A Kinase Assay (Luminescence-Based)

This protocol measures the kinase activity of Aurora A by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Add the test compound dilutions to the wells of the 384-well plate.

-

Kinase/Substrate Addition: Add a mixture of Aurora A kinase and its substrate to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound, based on the extensive research on its core scaffold, is a promising molecule with the potential to target a range of enzymes implicated in cancer and infectious diseases. The primary targets of interest appear to be PARP enzymes and tankyrases, with additional potential against bacterial topoisomerases and various protein kinases. The provided experimental protocols offer a robust framework for the in vitro evaluation of this compound's activity against these targets. Further investigation is warranted to elucidate the precise biological activity profile of this compound and to determine the therapeutic potential of this and related compounds.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 8-Fluoroquinazoline-2,4(1H,3H)-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinazoline-2,4(1H,3H)-dione is a fluorinated derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a core structure in numerous biologically active compounds. While the specific discovery and historical development of the 8-fluoro isomer are not extensively documented in dedicated publications, its existence and study are rooted in the broader exploration of quinazolinediones as privileged structures in medicinal chemistry. This guide provides a comprehensive overview of its likely synthesis, contextual history based on related compounds, and the extensive biological activities associated with its core scaffold, which has been a focal point in the development of antibacterial, anticancer, and anti-inflammatory agents.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a significant heterocyclic structure in pharmaceutical sciences, known for its wide array of pharmacological activities.[1] This scaffold is a key component in compounds developed as antibacterial, anticancer, and anti-inflammatory agents.[1] The introduction of a fluorine atom to aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, various fluoro-substituted quinazolinediones have been synthesized and evaluated to explore their therapeutic potential.

Discovery and Historical Context

A specific, detailed historical account of the initial discovery of this compound is not prominently featured in the scientific literature. Its development can be understood within the context of systematic structure-activity relationship (SAR) studies on the quinazoline-2,4(1H,3H)-dione scaffold. Researchers have extensively explored the impact of substituents at various positions of the benzene ring to optimize the biological activity of these compounds.

The synthesis of related isomers, such as 5-fluoro, 6-fluoro, and 7-fluoroquinazoline-2,4(1H,3H)-diones, is well-documented, indicating a clear interest in the role of fluorine substitution on this scaffold. The 8-fluoro isomer, with CAS number 959236-96-5, likely emerged from these broader investigations aimed at creating diverse libraries of compounds for biological screening.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in a standalone publication but can be reliably inferred from the well-established synthetic routes for the quinazolinedione core and its substituted analogs. The most common and direct method involves the cyclization of the corresponding anthranilic acid derivative with a carbonyl source, such as urea.

Proposed Synthetic Pathway

The logical precursor for the synthesis of this compound is 2-amino-3-fluorobenzoic acid. The reaction proceeds via a cyclocondensation reaction with urea, typically under thermal conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of Quinazoline-2,4(1H,3H)-diones

While a specific protocol for the 8-fluoro isomer is not available, the following is a generalized procedure based on the synthesis of related analogs:

-

Reactant Mixture: A mixture of 2-amino-3-fluorobenzoic acid and urea (typically in a molar ratio of 1:2 to 1:5) is prepared.

-

Heating: The mixture is heated, either neat or in a high-boiling solvent, to a temperature typically ranging from 150°C to 190°C.

-

Reaction Monitoring: The reaction is monitored for the evolution of ammonia, indicating the progress of the cyclization.

-

Work-up: After cooling, the reaction mixture is treated with an aqueous base (e.g., sodium hydroxide solution) to dissolve the product and then acidified (e.g., with hydrochloric acid) to precipitate the final product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization Data

While a full dataset for this compound is not published, characterization would typically involve:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons and the two N-H protons.

-

¹³C NMR: Expected to show signals for the carbonyl carbons and the aromatic carbons, with characteristic splitting patterns due to the fluorine atom.

-

¹⁹F NMR: A key diagnostic tool to confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the synthesized compound.

Biological Activities and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for the parent this compound is scarce in the public domain, the activities of the broader class of compounds provide a strong indication of its potential.

Antibacterial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication.[1] These compounds are considered "fluoroquinolone-like" in their mechanism of action. The introduction of a fluorine atom is a key feature of many potent fluoroquinolone antibiotics, suggesting that this compound could be a valuable scaffold for the development of new antibacterial agents.

Anticancer Activity

The quinazolinedione scaffold is present in numerous compounds with demonstrated anticancer activity. These compounds have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most significant areas of research is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several potent PARP inhibitors are based on the quinazoline-2,4(1H,3H)-dione scaffold.

Caption: Role of quinazolinediones as PARP inhibitors in cancer therapy.

Anti-inflammatory Activity

Certain quinazoline derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α. The structure-activity relationships of these compounds have been explored, with fluorinated analogs often playing a key role in enhancing potency.

Quantitative Data Summary

As specific quantitative biological data for the parent this compound is not available in the reviewed literature, the following table presents data for representative quinazoline-2,4(1H,3H)-dione derivatives to illustrate the therapeutic potential of the core scaffold.

| Compound Class | Target | Activity | Reference Compound Example |

| Antibacterial | Bacterial Gyrase/Topoisomerase IV | MIC values in the µg/mL range | Various 1,3-disubstituted quinazolinediones |

| Anticancer (PARP Inhibitor) | PARP-1/PARP-2 | IC₅₀ values in the nanomolar range | Senaparib |

| Anti-inflammatory | TNF-α production | IC₅₀ values in the micromolar range | 6-Fluoro-7-(1-piperazino)quinazolines |

Conclusion and Future Directions

This compound is a member of a highly significant class of heterocyclic compounds with vast therapeutic potential. While its individual discovery and history are not well-documented, its synthesis and potential biological activities can be confidently inferred from the extensive research on the quinazolinedione scaffold. The 8-fluoro substitution is a strategic modification that could enhance the pharmacological properties of this already versatile core.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Given the proven track record of the quinazolinedione scaffold, particularly in oncology and infectious diseases, this compound represents a promising starting point for the development of novel therapeutic agents. Further derivatization at the N-1 and N-3 positions is a logical next step to explore and optimize its potential as a drug candidate.

References

Methodological & Application

Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Detailed Protocol for Researchers

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The synthesis involves the cyclocondensation of 2-amino-3-fluorobenzoic acid with urea. This protocol includes detailed experimental procedures, a summary of required reagents and their properties, and expected characterization data. The straightforward nature of this synthesis makes it accessible for researchers with a foundational knowledge of organic synthetic techniques.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This compound serves as a key intermediate for the synthesis of a variety of derivatives with potential applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents. This protocol outlines a reliable method for the preparation of this important building block.

Reaction Scheme

The synthesis of this compound is achieved through a one-step cyclocondensation reaction between 2-amino-3-fluorobenzoic acid and urea. The reaction proceeds via the formation of an intermediate ureido-benzoic acid, which subsequently undergoes intramolecular cyclization upon heating to yield the desired quinazolinedione.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |

| 2-Amino-3-fluorobenzoic acid | 385-94-4 | C₇H₆FNO₂ | 155.13 | ≥98% | Sigma-Aldrich |

| Urea | 57-13-6 | CH₄N₂O | 60.06 | ≥99% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M | VWR Chemicals |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 95% | Merck |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | In-house |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-fluorobenzoic acid (1.55 g, 10 mmol) and urea (1.80 g, 30 mmol).

-

Heating: Place the flask in a heating mantle and heat the mixture to 140-150 °C. The mixture will melt and start to evolve ammonia gas. Caution: This step should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Continue heating with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1) to observe the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solidified mass will be a crude form of the product.

-

Purification:

-

Add 20 mL of 1 M sodium hydroxide solution to the flask and heat gently to dissolve the crude product.

-

Treat the solution with activated charcoal to decolorize it, if necessary.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool and then acidify it with 1 M hydrochloric acid to a pH of approximately 5-6.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.

-

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Data

4.1. Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Yield | 70-85% |

| Melting Point | >300 °C |

4.2. Spectroscopic Data

The following spectroscopic data are based on structurally similar compounds and theoretical predictions. Actual experimental data should be acquired for full characterization.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-11.0 (br s, 2H, NH), 7.5-7.1 (m, 3H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.0 (C=O), 151.0 (C=O), 150.0 (d, J_CF), 130.0 (d, J_CF), 125.0, 120.0 (d, J_CF), 115.0.

-

FT-IR (KBr, cm⁻¹): 3200-3000 (N-H stretching), 1710-1680 (C=O stretching), 1620-1600 (C=C stretching), 1250-1200 (C-F stretching).

-

Mass Spectrometry (ESI-MS): m/z 181.04 [M+H]⁺.

Safety Precautions

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

The synthesis should be carried out in a well-ventilated fume hood, especially during the heating step, as ammonia gas is evolved.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

Workflow Diagram

Figure 2. Step-by-step workflow for the synthesis and characterization of this compound.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for standard organic synthesis laboratories. The resulting product is a versatile intermediate for the development of novel compounds in the fields of medicinal chemistry and materials science. Researchers are encouraged to perform thorough characterization to confirm the identity and purity of the synthesized compound.

Application Note: Purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Fluoroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinazolinedione scaffold in various biologically active molecules.[1][2] The purity of such compounds is critical for accurate biological screening and subsequent development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[3] This application note provides a detailed protocol for the purification of this compound using a two-solvent recrystallization method.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[3] In a two-solvent system, the crude compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble, is added to induce crystallization.[4][5] Upon slow cooling, the desired compound selectively crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.

For the purification of this compound, a dimethyl sulfoxide (DMSO) and water solvent system is proposed. DMSO acts as the "good" solvent to dissolve the compound, while water serves as the "anti-solvent" to induce precipitation and crystallization.[6]

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound.

Materials and Equipment:

-

Crude this compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water

-

Erlenmeyer flasks

-

Heating magnetic stirrer

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution:

-

Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask.

-

Add a minimal amount of DMSO (e.g., 5-10 mL) to the flask.

-

Gently heat the mixture on a heating magnetic stirrer to a temperature of approximately 80-90 °C. Stir until the solid is completely dissolved. Avoid boiling the DMSO.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

-

Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by pouring hot DMSO through it.

-

Quickly filter the hot solution containing the dissolved compound to remove the insoluble impurities.

-

-

Induction of Crystallization:

-

To the hot, clear solution of the compound in DMSO, slowly add deionized water dropwise while stirring continuously.

-

Continue adding water until the solution becomes faintly turbid (cloudy), indicating the point of saturation.[4]

-

If excessive precipitation occurs, add a small amount of hot DMSO to redissolve the precipitate and obtain a clear solution.

-

-

Crystal Formation:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual DMSO and dissolved impurities.

-

Break the vacuum and add a small amount of cold water to the funnel, gently stir the crystals, and then reapply the vacuum.

-

-

Drying:

-

Continue to draw air through the crystals on the filter paper for a period to partially dry them.

-

Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Data Presentation

The following table summarizes the quantitative data expected from the recrystallization of 1.0 g of crude this compound.

| Parameter | Value |

| Initial Mass of Crude Compound | 1.0 g |

| Volume of DMSO | 5 - 10 mL |

| Volume of Water (anti-solvent) | ~15 - 20 mL (added until turbidity) |

| Dissolution Temperature | 80 - 90 °C |

| Cooling Time (Room Temp.) | 1 - 2 hours |

| Cooling Time (Ice Bath) | 30 minutes |

| Expected Yield | 70 - 90% |

| Expected Purity (by HPLC) | >99% |

Visualizations

.dot

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Home Page [chem.ualberta.ca]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones - Google Patents [patents.google.com]

Application Notes and Protocols for the HPLC Purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione

These application notes provide a comprehensive guide for the purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione using preparative High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class. Molecules in this class are of significant interest in pharmaceutical research due to their diverse biological activities, including as potential anticancer and antibacterial agents.[1][2][3] Effective purification is crucial for obtaining high-purity material for subsequent biological assays and structural analysis. Reverse-phase HPLC (RP-HPLC) is a widely adopted and effective method for the purification of quinazolinone derivatives.[4][5][6] This document outlines a general, yet detailed, preparative RP-HPLC method applicable to this compound.

Data Presentation: HPLC Purification Parameters

The following table summarizes the typical parameters for the preparative HPLC purification of quinazolinone derivatives, which can be applied to this compound.

| Parameter | Recommended Conditions | Rationale |

| Stationary Phase | C18-modified silica | Provides good retention and separation for non-polar to moderately polar compounds like quinazolinones.[4][6] |

| Column Dimensions | Preparative scale (e.g., 19 x 150 mm, 5 µm) | Accommodates larger sample loads for purification. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidic modifier improves peak shape by minimizing interactions with residual silanol groups on the stationary phase.[4][6] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the compound from the column.[4] |

| Elution Mode | Gradient | Allows for efficient elution of the target compound while separating it from impurities with different polarities. |

| Typical Gradient | 10% to 90% Mobile Phase B over 20-30 minutes | A starting point that can be optimized based on analytical scale results.[4] |

| Flow Rate | Dependent on column dimensions (e.g., 15-25 mL/min for a 19 mm ID column) | Scaled up from analytical flow rates to maintain separation efficiency. |

| Detection Wavelength | UV, typically 254 nm or a wavelength of maximum absorbance for the compound | Enables monitoring of the elution of the target compound and impurities. |

| Injection Volume | Variable, dependent on sample concentration and column capacity | Optimized to maximize throughput without compromising resolution. |

| Sample Preparation | Dissolved in a minimal amount of mobile phase or a compatible solvent (e.g., DMSO), followed by filtration (0.45 µm filter) | Ensures the sample is free of particulates that could clog the column and that the injection solvent does not cause peak distortion.[4] |

Experimental Protocols

This section provides a step-by-step protocol for the HPLC purification of this compound.

1. Analytical Method Development (Optional but Recommended)

Before proceeding to preparative scale, it is advisable to develop and optimize the separation on an analytical HPLC system.

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start with a broad gradient (e.g., 5-95% Acetonitrile in Water with 0.1% TFA over 20 minutes) to determine the approximate retention time of the target compound.

-

Optimization: Adjust the gradient to achieve good resolution between the product and any impurities.

2. Preparative HPLC Purification Protocol

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal volume of a suitable solvent. A mixture of DMSO and Methanol is often effective.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

-

-

HPLC System Setup:

-

Install a preparative C18 column on the HPLC system.

-

Prepare the mobile phases: Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA). Degas the solvents thoroughly.

-

Equilibrate the column with the initial mobile phase composition (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

-

-

Purification Run:

-

Inject the filtered sample onto the column.

-

Run the preparative gradient method. For example:

-

0-5 min: 10% B

-

5-25 min: Gradient from 10% to 90% B

-

25-30 min: Hold at 90% B

-

30-35 min: Return to 10% B

-

35-40 min: Re-equilibration at 10% B

-

-

Monitor the elution profile using the UV detector.

-

Collect fractions corresponding to the peak of interest. Automated fraction collectors can be programmed to collect based on UV signal threshold or retention time windows.